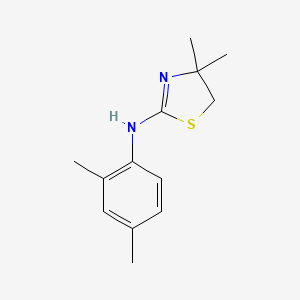

N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

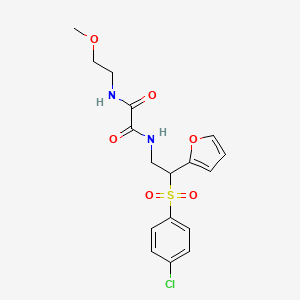

“N-(2,4-Dimethylphenyl)formamide” is a compound that is related to your query . It’s used in synthetic chemistry as a building block . Another related compound is "N-(2,4-Dimethylphenyl)-N’-methylthiourea" .

Molecular Structure Analysis

The molecular structure of related compounds such as “N-2,4-Dimethylphenyl-N’-methylformamidine” has been studied . The molecular formula for this compound is C10H14N2 .Chemical Reactions Analysis

Amitraz and its main metabolites, N-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are known to be potent neurotoxicants . They have been assessed for their cytotoxicity in HepG2 cells .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “N-2,4-Dimethylphenyl-N’-methylformamidine” have been studied . The molecular weight of this compound is 162.23 .Scientific Research Applications

- Additionally, this compound plays a crucial role in the synthesis of several polymers:

- Poly(ethylene terephthalate) (PET) : PET is a popular material for beverage bottles, food containers, and synthetic fibers. The addition of this compound influences PET’s crystallinity and thermal stability .

- In vitro studies using HepG2 cells have assessed the cytotoxicity of amitraz and its metabolites, including N-(2,4-dimethylphenyl)formamide. These investigations contribute to our understanding of their impact on neural health .

Organic Synthesis and Polymer Chemistry

Neurotoxicology Research

Mechanism of Action

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, also known as Amitraz, are the alpha-adrenergic receptors and octopamine receptors of the central nervous system . These receptors play a crucial role in the regulation of neurotransmitter release, thus influencing the nervous system’s function.

Mode of Action

Amitraz acts as an alpha-adrenergic agonist , meaning it binds to and activates alpha-adrenergic receptors . It also interacts with octopamine receptors, leading to overexcitation in insects . Additionally, Amitraz inhibits the activity of enzymes like monoamine oxidases and prostaglandin synthesis , further contributing to its insecticidal effects .

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation and eventually paralysis and death in insects . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, enhancing the overexcitation effect .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Amitraz is limited. It is known to be volatile and almost insoluble in water . This suggests that its bioavailability may be influenced by its method of administration and the environmental conditions.

Result of Action

The result of Amitraz’s action is the overexcitation of the nervous system in insects, leading to their paralysis and death . This makes it an effective insecticide and acaricide, particularly against mites and ticks .

Action Environment

The action, efficacy, and stability of Amitraz can be influenced by various environmental factors. For instance, under less acidic conditions (pH 3–6), the compound can undergo changes to form different substances . Furthermore, exposure to humans mainly occurs through inhalation or dermal contact during its use or production . Therefore, the use of protective measures is recommended to minimize exposure and potential health risks.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-9-5-6-11(10(2)7-9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWBRZXERQPAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(CS2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2900453.png)

![4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2900460.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2900468.png)

![3-benzyl-10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2900469.png)

![1,1-Difluoro-5-azaspiro[2.5]octan-4-one](/img/structure/B2900470.png)

![5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole](/img/structure/B2900472.png)